molecular formula C12H6ClF3N4S B2787914 6-[(4-Chlorophenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 339017-49-1

6-[(4-Chlorophenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2787914
CAS No.: 339017-49-1
M. Wt: 330.71
InChI Key: OQNVBRAPUWEDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Chlorophenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 3 with a trifluoromethyl (-CF₃) group and at position 6 with a 4-chlorophenylthio moiety. This structure combines electron-withdrawing (trifluoromethyl) and aromatic (chlorophenyl) groups, which are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name

6-(4-chlorophenyl)sulfanyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N4S/c13-7-1-3-8(4-2-7)21-10-6-5-9-17-18-11(12(14,15)16)20(9)19-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNVBRAPUWEDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=NN3C(=NN=C3C(F)(F)F)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(4-Chlorophenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolopyridazine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of triazolo[4,3-b]pyridazines typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The specific compound features a trifluoromethyl group and a 4-chlorophenyl sulfanyl moiety. These modifications are crucial for increasing lipophilicity and enhancing interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Studies have shown that derivatives of triazolo[4,3-b]pyridazines can inhibit the growth of cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma).
  • IC50 Values : One study reported IC50 values ranging from 0.008 to 0.014 μM for similar compounds against these cell lines, indicating potent activity comparable to established chemotherapeutics like Combretastatin A-4 .

The mechanism by which these compounds exert their anticancer effects primarily involves:

  • Tubulin Inhibition : Compounds have been shown to disrupt tubulin polymerization, which is critical for mitotic spindle formation during cell division. This action leads to cell cycle arrest at the G2/M phase.
  • Colchicine Binding Site : Molecular modeling studies suggest that these compounds may bind to the colchicine site on tubulin, further preventing microtubule dynamics essential for cancer cell proliferation .

Antiviral Activity

Emerging studies suggest that triazolo derivatives may also possess antiviral properties. For example:

  • Mechanism : Some triazoles have demonstrated the ability to inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells.
  • Case Studies : Specific analogs have shown promising results against viruses such as HIV and other RNA viruses .

Anti-inflammatory Effects

In addition to their anticancer and antiviral properties, these compounds may exhibit anti-inflammatory effects:

  • Cytokine Modulation : Research indicates potential modulation of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Data Summary

PropertyValue/Description
Chemical StructureThis compound
Antiproliferative IC500.008 - 0.014 μM (against A549 and SGC-7901)
MechanismInhibition of tubulin polymerization
Potential ApplicationsAnticancer, antiviral, anti-inflammatory

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity : Research indicates that derivatives of triazolo compounds exhibit antiviral properties. The pyridazine moiety in this compound has been linked to antiviral activities against various pathogens. For instance, studies have shown that similar structures can inhibit viral replication mechanisms effectively .
  • Anticancer Potential : Compounds containing triazole and pyridazine rings have demonstrated cytotoxic effects against cancer cell lines. Investigations into the structure-activity relationship (SAR) of these compounds suggest that modifications can enhance their selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are crucial for managing type 2 diabetes, and compounds like this one could serve as lead candidates for further development .

Agricultural Applications

  • Pesticidal Properties : The incorporation of chlorophenyl and trifluoromethyl groups is known to enhance the efficacy of agrochemicals. Research has indicated that compounds with similar structures exhibit potent insecticidal and fungicidal activities, making them suitable for agricultural applications .
  • Herbicidal Activity : Studies have explored the herbicidal potential of triazole derivatives, with promising results indicating effective weed management capabilities when applied in agricultural settings .

Case Studies

  • A study published in MDPI highlighted the antiviral efficacy of pyridazine derivatives against various viral strains, demonstrating the potential application of compounds like 6-[(4-Chlorophenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine in developing new antiviral agents .
  • Another research project focused on the synthesis and evaluation of triazolo derivatives for their anticancer properties revealed that specific modifications could significantly enhance their cytotoxicity against breast cancer cells .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50/EC50 ValuesReference
AntiviralPyridazine derivatives0.20 μM
DPP-IV InhibitionTriazolo derivatives18 nM
CytotoxicityTriazolo compoundsVaries by structure
HerbicidalTriazole-based agrochemicalsEffective against weeds

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of triazolo[4,3-b]pyridazine derivatives are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives

Compound Name Position 3 Substituent Position 6 Substituent Key Biological Activity Source (Evidence)
6-[(4-Chlorophenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine -CF₃ 4-Chlorophenylthio Under investigation
6-[(4-Chlorophenyl)thio]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 289661-47-8) Phenyl 4-Chlorophenylthio Not reported
3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-[1,2,4]triazolo[4,3-b]pyridazine 4-Chlorobenzylthio 2-Thienyl Not reported
6-(1-Pyrrolidinyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine -CF₃ Pyrrolidinyl Not reported
6-Methoxy-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine 4-(Trifluoromethyl)phenyl Methoxy Anticandidate (structural analog)
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (18) 2,5-Dimethoxyphenyl 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl PDE4A inhibitor (IC₅₀ < 1 nM)

Key Findings

Substituent Impact on Enzyme Inhibition :

  • Compounds with methoxy and tetrahydrofuran-3-yloxy groups at position 6 (e.g., compound 18 in ) exhibit potent PDE4A inhibition (IC₅₀ < 1 nM) due to enhanced hydrogen bonding and hydrophobic interactions .
  • The trifluoromethyl group at position 3 (as in the target compound) may improve metabolic stability and membrane permeability compared to phenyl analogs .

Pyrrolidinyl or piperazinyl substitutions (e.g., ) are linked to GABAA receptor modulation, highlighting scaffold versatility .

Antimicrobial and Anticancer Activity :

  • Triazolo[4,3-b]pyridazines with chlorophenyl or thienyl groups (–12) demonstrated mild-to-potent antifungal activity against Candida albicans and Aspergillus niger .
  • Pyrazole-substituted derivatives (e.g., compound 4a–f in ) showed cytotoxic effects against leukemia and breast cancer cell lines .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in –3 and 7, involving chlorination, hydrazine substitution, and coupling with 4-chlorothiophenol .

Contradictions and Limitations

  • While trifluoromethyl groups enhance metabolic stability, they may reduce solubility, as seen in compound 6-[(4-fluorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (), which has low aqueous solubility (27.9 µg/mL) .
  • PDE4 inhibitors () and BRD4 ligands (–10) share structural motifs but differ in substituent requirements for target engagement, emphasizing the need for precise structural optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.